![molecular formula C7H8OS B1441406 1-(Thiophen-3-yl)cyclopropan-1-ol CAS No. 888505-22-4](/img/structure/B1441406.png)
1-(Thiophen-3-yl)cyclopropan-1-ol
Overview
Description
1-(Thiophen-3-yl)cyclopropan-1-ol is a chemical compound with the CAS Number: 888505-22-4 . It has a molecular weight of 140.21 and its IUPAC name is 1-(3-thienyl)cyclopropanol . The InChI code for this compound is 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 .
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-3-yl)cyclopropan-1-ol is represented by the InChI code 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 . This indicates that the compound consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an alcohol group attached to the cyclopropane ring.Physical And Chemical Properties Analysis
1-(Thiophen-3-yl)cyclopropan-1-ol is a solid compound . It has a molecular weight of 140.21 .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “1-(Thiophen-3-yl)cyclopropan-1-ol”, are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Agent
Compounds containing the thiophene nucleus, like “1-(Thiophen-3-yl)cyclopropan-1-ol”, have been found to act as anti-inflammatory agents . This makes them valuable in the development of drugs for treating conditions characterized by inflammation.
Anti-Psychotic Properties
Thiophene-based compounds have also been found to exhibit anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Cancer Properties
Thiophene derivatives have been found to inhibit kinases and exhibit anti-cancer properties . This opens up possibilities for their use in cancer treatment.
Material Science
Thiophene derivatives find large application in material science . They can be used in the development of new materials with unique properties.
Organic Synthesis
Thiophene derivatives, such as “1-(Thiophen-3-yl)cyclopropan-1-ol”, are used as intermediates in organic synthesis . They can be used to construct complex organic molecules, contributing to the advancement of organic chemistry.
properties
IUPAC Name |
1-thiophen-3-ylcyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYDUZQECECIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)cyclopropan-1-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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